2,4,5-Trifluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

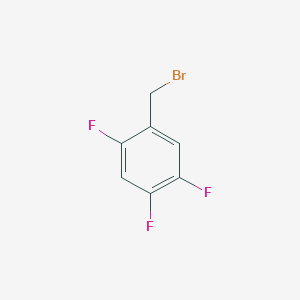

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUXEYCSWSMMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380355 | |

| Record name | 2,4,5-Trifluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157911-56-3 | |

| Record name | 2,4,5-Trifluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trifluorobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,5-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,4,5-Trifluorobenzyl bromide (CAS No: 157911-56-3). This fluorinated organic compound is a versatile building block in medicinal chemistry and material science, notable for its role as a key intermediate in the synthesis of pharmaceuticals, including the antiviral agent Ensitrelvir. This document consolidates essential data on its physical and chemical characteristics, detailed experimental protocols for its synthesis and common reactions, and spectroscopic data for its characterization. The information presented is intended to support researchers and professionals in the effective and safe utilization of this important chemical intermediate.

Chemical and Physical Properties

This compound is a colorless to light yellow clear liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The trifluorinated phenyl ring significantly influences the compound's reactivity and physicochemical properties, such as increased lipophilicity and metabolic stability in derivative molecules.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₃ | [1][2] |

| Molecular Weight | 225.01 g/mol | [1][2] |

| CAS Number | 157911-56-3 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Melting Point | 10 - 13 °C | [1] |

| Boiling Point | 44-46 °C at 1 mmHg | |

| Density | 1.71 g/cm³ | [1] |

| Refractive Index | n20/D 1.51 | [1] |

| Solubility | Soluble in common organic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and dichloromethane. Reacts with water. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H and ¹³C NMR Spectroscopy

While a dedicated spectrum for this compound is not publicly available, the expected shifts can be inferred from similar structures. The ¹H NMR spectrum would characteristically show a singlet for the benzylic protons (-CH₂Br) and complex multiplets for the aromatic protons due to fluorine-hydrogen coupling. The ¹³C NMR spectrum would display a peak for the benzylic carbon and multiple signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. The NIST WebBook provides a gas-phase IR spectrum showing key vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | Aromatic C-H stretch |

| ~1600, ~1500, ~1450 | Aromatic C=C stretching |

| ~1200-1400 | C-F stretching |

| ~1220 | C-Br stretch |

| ~600-900 | Aromatic C-H bending |

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns. The presence of bromine is indicated by the isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).

| m/z | Assignment |

| 224/226 | [M]⁺ (Molecular ion) |

| 145 | [M - Br]⁺ |

| 125 | [C₆H₂F₃]⁺ |

Synthesis of this compound

There are two primary synthetic routes to this compound.

Bromination of 2,4,5-Trifluorobenzyl Alcohol

This method involves the conversion of the corresponding alcohol to the bromide, often using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Experimental Protocol:

-

Reactants: 2,4,5-Trifluorobenzyl alcohol, 48% hydrobromic acid solution.

-

Procedure:

-

In a suitable reaction flask, combine 2,4,5-Trifluorobenzyl alcohol and an excess of 48% hydrobromic acid solution.

-

Stir the mixture vigorously at room temperature for 24 hours.

-

After the reaction is complete, extract the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound.

-

Caption: Synthesis of this compound from its corresponding alcohol.

Free-Radical Bromination of 2,4,5-Trifluorotoluene

This method involves the selective bromination of the benzylic position of 2,4,5-Trifluorotoluene using a radical initiator.

Experimental Protocol:

-

Reactants: 2,4,5-Trifluorotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide, Carbon Tetrachloride (CCl₄) or other suitable solvent.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-Trifluorotoluene in an appropriate solvent like CCl₄.

-

Add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux with stirring. The reaction can be initiated and accelerated by irradiation with a UV lamp.

-

Monitor the reaction progress by a suitable method (e.g., GC or TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with water and a dilute solution of sodium thiosulfate (B1220275) to remove any remaining bromine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by vacuum distillation.

-

Caption: Free-radical bromination of 2,4,5-Trifluorotoluene.

Reactivity and Chemical Behavior

This compound is a reactive compound, primarily due to the lability of the benzylic bromide. It readily participates in nucleophilic substitution reactions and can be used to form Grignard reagents.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent leaving group, making the compound susceptible to attack by a wide range of nucleophiles. A common example is the Williamson ether synthesis.

Experimental Protocol (Williamson Ether Synthesis):

-

Reactants: this compound, an alcohol (e.g., ethanol), a strong base (e.g., sodium hydride), and an aprotic solvent (e.g., THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the anhydrous solvent.

-

Carefully add the strong base portion-wise at 0 °C to deprotonate the alcohol and form the alkoxide.

-

Once the deprotonation is complete, add a solution of this compound in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the resulting ether by column chromatography or distillation.

-

Caption: General workflow for a Williamson ether synthesis.

Grignard Reagent Formation

This compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2,4,5-trifluorobenzylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base.

Experimental Protocol:

-

Reactants: this compound, magnesium turnings, anhydrous diethyl ether or THF, and a small crystal of iodine (as an initiator).

-

Procedure:

-

Ensure all glassware is rigorously flame-dried and assembled under an inert atmosphere.

-

Place the magnesium turnings in the reaction flask.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of this compound in the anhydrous ether to the magnesium.

-

Initiate the reaction by gentle warming or with a heat gun until the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.

-

Caption: Formation of the Grignard reagent from this compound.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules. Its trifluorinated benzyl (B1604629) moiety is a valuable pharmacophore that can enhance the biological activity and pharmacokinetic properties of drug candidates.

A notable example is its use in the synthesis of Ensitrelvir (S-217622), an oral antiviral medication developed for the treatment of COVID-19.[3] In this context, the 2,4,5-trifluorobenzyl group is incorporated into the final drug structure, contributing to its therapeutic efficacy.

Beyond pharmaceuticals, it serves as a building block in the creation of agrochemicals and specialty materials where the introduction of a fluorinated group can impart desirable properties such as thermal stability and chemical resistance.[1]

Safety, Handling, and Storage

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is a combustible liquid that causes skin and serious eye irritation.[4] It may also cause respiratory irritation and is a lachrymator.[4]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors. Keep away from heat, sparks, and open flames.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is sensitive to light and moisture.[4]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in pharmaceutical and materials science research and development. Its synthesis is achievable through established methods, and its reactivity is dominated by the lability of the benzylic bromide. A thorough understanding of its chemical properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory and in industrial processes.

References

An In-depth Technical Guide to 2,4,5-Trifluorobenzyl Bromide (CAS: 157911-56-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzyl bromide is a fluorinated aromatic organic compound that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern imparts desirable physicochemical properties to target molecules, making it a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of the antiviral drug Ensitrelvir (B8223680).

Physicochemical Properties

This compound is a colorless to light yellow liquid or a white low-melting solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 157911-56-3 | [1] |

| Molecular Formula | C₇H₄BrF₃ | [1] |

| Molecular Weight | 225.01 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid or white low melting solid | [1][2] |

| Melting Point | 10 - 13 °C | [1] |

| Density | 1.71 g/mL | [1] |

| Refractive Index (n20D) | 1.51 | [1] |

| Synonyms | 1-(Bromomethyl)-2,4,5-trifluorobenzene, α-Bromo-2,4,5-trifluorotoluene | [3][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from commercially available fluorinated precursors. Two common methods are highlighted below.

Method 1: From 2,4,5-Trifluoroacetic Acid

A multi-step synthesis starting from 2,4,5-trifluoroacetic acid is a common approach.[4] This process involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.

Experimental Protocol (Conceptual Outline):

-

Chlorination: 2,4,5-Trifluoroacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2,4,5-trifluorobenzoyl chloride.[4]

-

Reduction: The resulting 2,4,5-trifluorobenzoyl chloride is then reduced to 2,4,5-trifluorobenzyl alcohol using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄).[4]

-

Bromination: Finally, the 2,4,5-trifluorobenzyl alcohol is converted to this compound using a brominating agent such as phosphorus tribromide (PBr₃).[5][6] The reaction with PBr₃ typically proceeds via an Sₙ2 mechanism, resulting in the replacement of the hydroxyl group with a bromine atom.[5][6]

Method 2: From 2,4,5-Trifluorobenzyl Chloride

An alternative synthesis involves the conversion of 2,4,5-trifluorobenzyl chloride to the corresponding bromide.[1] This can be achieved through a Finkelstein-type reaction or a multi-step process involving hydrolysis and subsequent bromination.

Experimental Protocol (Conceptual Outline):

-

Esterification: 2,4,5-Trifluorobenzyl chloride is reacted with a carboxylate salt to form a 2,4,5-trifluorobenzyl ester.[1]

-

Hydrolysis: The ester is then hydrolyzed under basic or acidic conditions to yield 2,4,5-trifluorobenzyl alcohol.[1]

-

Bromination: The resulting alcohol is subsequently treated with a brominating agent to afford this compound.[1]

Reactivity and Applications in Drug Discovery

This compound is a versatile reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring can influence the reactivity of the benzylic carbon.

N-Alkylation Reactions

A key application of this compound is in the N-alkylation of heterocyclic compounds. This reaction is fundamental in the synthesis of many pharmaceutical agents.

General Experimental Protocol for N-Alkylation:

A general procedure for the N-alkylation of a heterocyclic amine (e.g., a triazinone derivative) involves the following steps:

-

Deprotonation: The heterocyclic amine is deprotonated using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate aprotic solvent like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF).

-

Alkylation: this compound is added to the reaction mixture, and the resulting nucleophile attacks the benzylic carbon, displacing the bromide ion to form the N-benzylated product.

-

Workup and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by techniques such as column chromatography or recrystallization.

Role in the Synthesis of Ensitrelvir (S-217622)

A prominent example of the utility of this compound is its use as a key intermediate in the synthesis of Ensitrelvir, an oral antiviral agent developed for the treatment of COVID-19.[2] In the synthesis of Ensitrelvir, this compound is used to introduce the 2,4,5-trifluorobenzyl moiety onto a triazinone core.

This N-benzylation step is crucial for constructing the final molecular architecture of Ensitrelvir.[7]

Impact on Pharmacokinetic Properties

The incorporation of the 2,4,5-trifluorobenzyl group into a drug candidate can significantly enhance its pharmacokinetic profile. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate properties such as:

-

Lipophilicity: Fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral absorption.[2][8]

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes.[9] This can lead to a longer half-life and improved bioavailability of the drug.

-

Binding Affinity: The introduction of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.[9]

While specific quantitative data for the impact of the 2,4,5-trifluorobenzyl group are often proprietary, the general principles of fluorination in drug design strongly suggest its positive contribution to the overall drug-like properties of Ensitrelvir.[1]

Mechanism of Action of Ensitrelvir

Ensitrelvir is a noncovalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[10][11] This enzyme is essential for the replication of the virus.

Ensitrelvir binds to the active site of Mpro, preventing it from cleaving the viral polyproteins into functional proteins that are necessary for viral replication and assembly.[12][13] This inhibition of Mpro effectively halts the viral life cycle. The 2,4,5-trifluorobenzyl moiety of Ensitrelvir plays a role in the binding interactions within the S2 subsite of the Mpro active site.[12]

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| Causes severe skin burns and eye damage.[11] | Wear protective gloves, protective clothing, eye protection, and face protection.[11] |

| May be corrosive to metals.[11] | Keep only in original container.[11] |

| Combustible liquid.[11] | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[11] |

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower. Seek immediate medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical advice.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical advice.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its role in the synthesis of the antiviral drug Ensitrelvir underscores its importance in the development of modern therapeutics. The strategic incorporation of the 2,4,5-trifluorobenzyl moiety can impart favorable pharmacokinetic properties, such as enhanced lipophilicity and metabolic stability, which are crucial for the efficacy of a drug. Researchers and drug development professionals should be familiar with the properties, synthesis, and reactivity of this important intermediate, while also adhering to strict safety protocols during its handling.

References

- 1. This compound | 157911-56-3 [chemicalbook.com]

- 2. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants – ScienceOpen [scienceopen.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. dthujs.vn [dthujs.vn]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure of 2,4,5-Trifluorobenzyl Bromide

Abstract

This compound is a crucial fluorinated building block in modern organic and medicinal chemistry. Its unique molecular structure, characterized by a trifluoro-substituted aromatic ring and a reactive benzylic bromide, makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. The strategic incorporation of fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, synthesis, and applications of this compound, with a focus on its relevance to drug development professionals.

Molecular Structure and Physicochemical Properties

This compound, also known as 1-(bromomethyl)-2,4,5-trifluorobenzene, possesses a distinct structure that dictates its chemical reactivity and utility. The molecule consists of a benzene (B151609) ring substituted with three fluorine atoms at positions 2, 4, and 5, and a bromomethyl group at position 1. The fluorine atoms are strongly electron-withdrawing, which influences the electronic properties of the aromatic ring and the reactivity of the benzylic bromide. The benzylic bromide is a highly reactive functional group, making the compound an excellent electrophile for introducing the 2,4,5-trifluorobenzyl moiety into various molecular scaffolds.

Key Structural Identifiers

| Identifier | Value |

| IUPAC Name | 1-(Bromomethyl)-2,4,5-trifluorobenzene |

| CAS Number | 157911-56-3[3][4][5] |

| Molecular Formula | C₇H₄BrF₃[1][3][4] |

| Molecular Weight | 225.01 g/mol [1][3][4] |

| InChI | InChI=1S/C7H4BrF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2[4][5] |

| InChIKey | GAUXEYCSWSMMFZ-UHFFFAOYSA-N[4][5] |

| Canonical SMILES | C1=C(C(=C(C=C1F)F)F)CBr |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is typically a colorless to light yellow liquid or a white low melting solid.[1][3]

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid / White low melting solid | [1][3] |

| Melting Point | 10 - 13 °C | [1] |

| Density | 1.71 g/cm³ | [1] |

| Refractive Index | n20/D 1.51 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The NIST Chemistry WebBook provides access to its IR and mass spectrum.[4][6]

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the two benzylic protons (-CH₂Br) and two signals in the aromatic region for the two aromatic protons, exhibiting complex splitting patterns due to coupling with the adjacent fluorine atoms. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the benzylic carbon and six distinct signals for the aromatic carbons. The carbon signals will show splitting (C-F coupling), which is characteristic of fluorinated aromatic compounds. |

| IR Spectroscopy | The IR spectrum will feature characteristic C-H stretching vibrations for the aromatic and methylene (B1212753) groups, C=C stretching bands for the aromatic ring, and strong C-F stretching absorptions. A C-Br stretching band will also be present in the fingerprint region.[5] |

| Mass Spectrometry (EI) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of the bromine atom to form the stable trifluorobenzyl cation.[6] |

Synthesis and Experimental Protocols

This compound is typically synthesized from 2,4,5-trifluorobenzyl alcohol through a bromination reaction. This transformation is a standard procedure in organic synthesis.

Synthesis Workflow

The logical flow for the synthesis of this compound from its precursor is outlined below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 2,4,5-Trifluorobenzyl Alcohol

The following protocol is adapted from a patented synthesis method.[7]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, add 48.6 g of 2,4,5-trifluorobenzyl alcohol, 20 g of water, and 76 g of 48% hydrobromic acid solution.[7]

-

Reaction: Stir the mixture at room temperature for 24 hours.[7]

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract twice with ethyl acetate (100 g each time).[7]

-

Washing: Combine the organic layers and wash with 50 g of a saturated sodium bicarbonate solution.[7]

-

Drying: Dry the organic phase over anhydrous magnesium sulfate.[7]

-

Isolation: Filter to remove the magnesium sulfate. The filtrate is then subjected to distillation to recover the ethyl acetate. The residue is purified by vacuum distillation to yield the final product, this compound.[7]

Applications in Drug Development

The unique properties conferred by the trifluorobenzyl group make this compound a highly valuable reagent in medicinal chemistry.

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its most notable recent application is in the synthesis of Ensitrelvir (S-217622), an oral antiviral medication developed for the treatment of COVID-19.[3][8] Ensitrelvir is a non-covalent inhibitor of the SARS-CoV-2 3CL protease.[3] The 2,4,5-trifluorobenzyl moiety is a critical component of the drug's structure, contributing to its binding and overall efficacy.

The incorporation of fluorine atoms into drug candidates can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.[1]

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[1]

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, enhancing potency.[2]

Logical Pathway in Drug Synthesis

The diagram below illustrates the logical role of this compound as a building block in a hypothetical multi-step synthesis of a drug candidate.

Caption: Role of this compound as a key building block.

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling. It is classified as a corrosive material that can cause severe skin burns and eye damage.[9][10] It is also a lachrymator.

| Precautionary Measure | Description |

| Engineering Controls | Use only under a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[9][10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[9][10] |

| Handling | Do not breathe mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources.[9][11] |

| Storage | Store in a well-ventilated, dry, and cool place. Keep containers tightly closed. Store locked up.[9][12] |

| First Aid (IF IN EYES) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[9][10] |

| First Aid (IF ON SKIN) | Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[9][10] |

| First Aid (IF SWALLOWED) | Rinse mouth. Do NOT induce vomiting.[9][12] |

Conclusion

This compound is a cornerstone intermediate for chemists in the pharmaceutical and material science sectors. Its molecular structure, featuring a reactive benzylic bromide and an electronically modified trifluorinated ring, provides a versatile handle for constructing complex molecular architectures. Its demonstrated importance in the synthesis of modern therapeutics like Ensitrelvir highlights the critical role of fluorinated building blocks in advancing drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 157911-56-3 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

An In-depth Technical Guide on the Synthesis and Discovery of 2,4,5-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzyl bromide is a crucial fluorinated building block in organic synthesis, primarily recognized for its role as a key intermediate in the production of various pharmaceuticals and agrochemicals. Its trifluorinated phenyl ring imparts unique electronic properties and can enhance the biological activity and metabolic stability of target molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols and a discussion of its chemical discovery.

Physicochemical Properties

| Property | Value |

| CAS Number | 157911-56-3 |

| Molecular Formula | C₇H₄BrF₃ |

| Molecular Weight | 225.01 g/mol |

| Appearance | White low melting solid or colorless liquid |

| Purity | Typically ≥98% (GC) |

Discovery and Historical Context

Information regarding the specific discovery and first reported synthesis of this compound is not extensively documented in readily available scientific literature. Its emergence is closely tied to the broader development of fluorinated organic compounds and their increasing importance in medicinal chemistry and materials science. The synthesis of related fluorinated benzyl (B1604629) halides has been explored in various contexts, laying the groundwork for the preparation of this specific isomer. The primary driver for the scaled-up synthesis of this compound has been its critical role as a key intermediate in the synthesis of the antiviral drug Ensitrelvir (S-217622), an oral therapeutic for COVID-19.[1]

Synthesis of this compound

The most common and practical synthetic routes to this compound originate from commercially available trifluorinated precursors. The key transformation is typically the bromination of a suitable benzylic substrate.

Route 1: Bromination of 2,4,5-Trifluorobenzyl Alcohol

A prevalent method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 2,4,5-trifluorobenzyl alcohol. Several brominating agents can be employed for this conversion.

1. Using Phosphorus Tribromide (PBr₃)

This method is a classic and effective way to convert primary and secondary alcohols to their corresponding bromides with inversion of stereochemistry. The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion.

Experimental Protocol:

-

To a solution of 2,4,5-trifluorobenzyl alcohol (1.0 equivalent) in a dry, inert solvent such as diethyl ether or dichloromethane (B109758), under an inert atmosphere (e.g., nitrogen or argon), phosphorus tribromide (0.34 - 0.5 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time, typically ranging from 2 to 12 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

2. The Appel Reaction (Using Triphenylphosphine (B44618) and Carbon Tetrabromide)

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides. It involves the in-situ generation of a phosphonium (B103445) salt, which activates the alcohol for nucleophilic attack by the bromide ion.

Experimental Protocol:

-

To a solution of 2,4,5-trifluorobenzyl alcohol (1.0 equivalent) and triphenylphosphine (1.1 - 1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, a solution of carbon tetrabromide (1.1 - 1.5 equivalents) in the same solvent is added portion-wise or dropwise at 0 °C.[2]

-

The reaction mixture is stirred at room temperature for 1 to 4 hours, with progress monitored by TLC or GC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue, containing the product and triphenylphosphine oxide, is typically purified by column chromatography on silica (B1680970) gel to isolate the pure this compound.

Route 2: Multi-step Synthesis from 2,4,5-Trifluoroacetic Acid

A more extended synthetic pathway involves the reduction of a carboxylic acid to an alcohol, followed by bromination. A Chinese patent outlines this general strategy.[3]

Logical Workflow:

Synthesis Pathway from 2,4,5-Trifluoroacetic Acid.

This route begins with the conversion of 2,4,5-trifluoroacetic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The subsequent reduction of the acid chloride to 2,4,5-trifluorobenzyl alcohol can be achieved with a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄). The final step is the bromination of the resulting alcohol, as detailed in Route 1.

Challenges in Synthesis

The synthesis of this compound requires careful control of reaction conditions to avoid side reactions and ensure high purity of the final product. Key challenges include:

-

Purity of Starting Materials: Impurities in the starting materials can lead to the formation of unwanted byproducts, complicating purification and reducing the overall yield.

-

Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry is crucial. For instance, in the bromination step, excessive heat can lead to decomposition or over-bromination.

-

Handling of Reagents: Many of the reagents used, such as phosphorus tribromide and thionyl chloride, are corrosive and moisture-sensitive, necessitating handling in a dry, inert atmosphere.

Experimental Workflows

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound from its corresponding alcohol.

General Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound is a well-established process that is vital for the pharmaceutical industry. While several synthetic routes exist, the bromination of 2,4,5-trifluorobenzyl alcohol using standard brominating agents like phosphorus tribromide or the reagents of the Appel reaction remains the most direct and commonly employed method. Careful control over experimental parameters is essential to achieve high yields and purity. The increasing demand for this compound, particularly for the synthesis of novel therapeutics, will continue to drive research into more efficient, scalable, and sustainable synthetic methodologies.

References

Spectroscopic and Synthetic Profile of 2,4,5-Trifluorobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a documented synthesis pathway for 2,4,5-Trifluorobenzyl bromide (C₇H₄BrF₃, Molecular Weight: 225.006 g/mol ).[1] This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3] The fluorinated benzyl (B1604629) bromide scaffold is of significant interest in drug discovery for its potential to enhance biological activity and modulate pharmacokinetic properties.[2]

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound has been identified in publicly accessible databases. The following tables present predicted data based on established NMR principles and analysis of structurally related compounds.

¹H NMR (Predicted)

The proton NMR spectrum is expected to show two signals: a singlet for the benzylic protons and two multiplets for the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.5 | s | 2H | -CH₂Br |

| ~ 7.2 - 7.6 | m | 2H | Ar-H |

¹³C NMR (Predicted)

The carbon NMR spectrum will be characterized by signals for the benzylic carbon and the aromatic carbons, with C-F coupling influencing the multiplicity of the signals for the fluorinated carbons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 30 | t | -CH₂Br |

| ~ 105 - 120 | m | Ar-C |

| ~ 145 - 160 | (ddd) | Ar-C-F |

| ~ 148 - 162 | (ddd) | Ar-C-F |

| ~ 150 - 165 | (ddd) | Ar-C-F |

¹⁹F NMR (Predicted)

The fluorine NMR spectrum is anticipated to display three distinct signals for the non-equivalent fluorine atoms on the aromatic ring, with coupling between them.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -110 to -120 | m | F-4 |

| -130 to -140 | m | F-2 |

| -140 to -150 | m | F-5 |

Mass Spectrometry (MS)

The mass spectrum of this compound has been determined by electron ionization.[1]

| m/z | Relative Intensity | Ion |

| 224/226 | High | [M]⁺ (presence of Br isotopes) |

| 145 | High | [M-Br]⁺ |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[4] Key absorption bands are expected in the following regions:

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1600 - 1400 | C=C stretch (aromatic ring) |

| 1300 - 1000 | C-F stretch |

| 1220 - 1260 | C-H in-plane bend |

| 700 - 600 | C-Br stretch |

Experimental Protocols

Spectroscopic Data Acquisition (General Methodology)

While specific experimental parameters for this compound are not detailed in the available literature, the following represents standard protocols for the spectroscopic techniques discussed.

-

NMR Spectroscopy: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (B1202638) (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, CFCl₃ is often used as an external standard.

-

Mass Spectrometry: Electron ionization (EI) mass spectra are obtained using a standard mass spectrometer, typically with an ionization energy of 70 eV.

-

IR Spectroscopy: Infrared spectra can be acquired using a Fourier Transform Infrared (FTIR) spectrometer. For solids, KBr pellets or attenuated total reflectance (ATR) are common. For liquids or low-melting solids, a thin film between salt plates (NaCl or KBr) can be used. Gas-phase spectra are obtained using a specialized gas cell.

Synthesis of this compound

A method for the synthesis of this compound is described in the patent literature.[5] The process involves the bromination of 2,4,5-trifluorobenzyl alcohol. A generalized workflow is presented below.

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates a typical synthetic pathway to obtain this compound from 2,4,5-trifluorobenzoic acid.

Caption: Synthetic pathway for this compound.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical flow of spectroscopic data analysis for the characterization of this compound.

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Theoretical Properties of 2,4,5-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzyl bromide is a fluorinated organic compound that serves as a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its trifluorinated phenyl ring and reactive benzyl (B1604629) bromide moiety make it a valuable intermediate for introducing fluorinated motifs into target structures, a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] Notably, it is a key intermediate in the synthesis of Ensitrelvir, an oral antiviral agent developed for the treatment of COVID-19.[2] This technical guide provides a comprehensive overview of the theoretical and known physicochemical properties of this compound, along with relevant experimental protocols.

Core Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, compiled from various chemical data sources.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 157911-56-3 | [2][3][4] |

| Molecular Formula | C₇H₄BrF₃ | [3][4] |

| Molecular Weight | 225.01 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid or white low melting solid | [2] |

| Melting Point | 10 - 13 °C | [1] |

| Boiling Point | Approximately 198 - 200 °C | [5] |

| Density | 1.71 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.51 | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Features | Source(s) |

| Infrared (IR) Spectroscopy | The gas-phase IR spectrum is available from the NIST WebBook. Characteristic C-Br stretching and C-F stretching bands are expected. | [3] |

| Mass Spectrometry (MS) | The electron ionization mass spectrum is available from the NIST WebBook. | [3] |

| ¹H NMR Spectroscopy | Expected signals for the methylene (B1212753) (-CH₂Br) and aromatic protons. Specific chemical shifts and coupling constants are not readily available in the literature for this specific compound. | |

| ¹³C NMR Spectroscopy | Expected signals for the methylene carbon and the aromatic carbons, with characteristic C-F couplings. Specific spectral data is not readily available in the literature for this specific compound. |

Theoretical Properties and Reactivity

While specific computational studies, such as Density Functional Theory (DFT) analysis, for this compound are not widely published, its electronic properties and reactivity can be inferred from the nature of its substituents and data on analogous compounds.

The benzene (B151609) ring is substituted with three electron-withdrawing fluorine atoms and a bromomethyl group. The fluorine atoms decrease the electron density of the aromatic ring through their inductive effects. The bromomethyl group is a reactive site for nucleophilic substitution reactions, a characteristic feature of benzyl halides. The electron-withdrawing nature of the fluorinated ring can influence the reactivity of the benzylic position.

References

An In-depth Technical Guide to 2,4,5-Trifluorobenzyl Bromide: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,4,5-Trifluorobenzyl bromide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates available data on its synthesis, reactivity with nucleophiles, and potential degradation pathways, offering valuable insights for its application in research and development.

Core Concepts: Structure and Reactivity

This compound (C₇H₄BrF₃) is a substituted aromatic compound featuring a bromomethyl group attached to a trifluorinated benzene (B151609) ring.[1][2][3] The presence of three electron-withdrawing fluorine atoms on the phenyl ring significantly influences the molecule's electrophilicity and, consequently, its reactivity. The primary mode of reaction for this benzylic halide is nucleophilic substitution, predominantly following an Sₙ2 mechanism.[4] In this concerted, single-step process, a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group.[4]

The trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds, making this compound a valuable building block in drug discovery.[2] Its applications extend to the synthesis of fluorinated polymers with enhanced thermal and chemical resistance.[2]

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 2,4,5-trifluorobenzyl alcohol.[5] This transformation can be achieved using various brominating agents. A general, illustrative protocol is provided below.

Experimental Protocol: Bromination of 2,4,5-Trifluorobenzyl Alcohol

Materials:

-

2,4,5-Trifluorobenzyl alcohol

-

Phosphorus tribromide (PBr₃) or another suitable brominating agent

-

Anhydrous benzene or other suitable inert solvent

-

Apparatus for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorobenzyl alcohol in anhydrous benzene.

-

Slowly add phosphorus tribromide to the solution at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield the final product.

Note: While a patent describes a multi-step synthesis starting from 2,4,5-trifluorobenzyl chloride, it lacks the specific experimental details required for replication.[5] Another patent outlines the preparation of trifluorobenzyl bromide from trifluorobenzyl alcohol using a brominating reagent, but specific conditions for the 2,4,5-isomer are not detailed.[6]

Reactivity Profile: Nucleophilic Substitution Reactions

As a primary benzylic halide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The electron-withdrawing fluorine atoms on the aromatic ring are expected to enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzyl (B1604629) bromide.

Quantitative Reactivity Data

| Substituted Benzyl Bromide | Nucleophile | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |

| Benzyl bromide | N,N-Dimethylaniline | Acetone | 0.0211 | [7] |

| 4-Chlorobenzyl bromide | N,N-Dimethylaniline | Acetone | 0.024 | [7] |

| 3-Chlorobenzyl bromide | N,N-Dimethylaniline | Acetone | 0.0150 | [7] |

| Benzyl bromide | Aniline | Methanol | 0.41 | [7] |

| 4-Methylbenzyl bromide | Aniline | Methanol | 0.93 | [7] |

| 3-Methylbenzyl bromide | Aniline | Methanol | 0.19 | [7] |

| 4-Methoxybenzyl bromide | Aniline | Methanol | 0.11 | [7] |

| 3-Methoxybenzyl bromide | Aniline | Methanol | 0.25 | [7] |

| 4-Nitrobenzyl bromide | Aniline | Methanol | 0.05 | [7] |

Table 1: Second-order rate constants for the reaction of substituted benzyl bromides with nucleophiles.

The data indicates that electron-withdrawing groups (like the chloro and nitro groups) on the benzene ring generally decrease the rate of nucleophilic substitution, which is contrary to the expected electronic effect for an Sₙ2 reaction at the benzylic position. This suggests that the reaction mechanism and the factors influencing the rate are complex and may involve stabilization of the transition state.

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

The following is a general protocol for determining the reaction kinetics of a substituted benzyl bromide with a nucleophile, which can be adapted for this compound.

Materials:

-

This compound

-

Nucleophile (e.g., aniline, sodium ethoxide)

-

Anhydrous solvent (e.g., methanol, acetone)

-

Conductivity meter or spectrophotometer

-

Thermostatically controlled water bath

Procedure:

-

Prepare standard solutions of this compound and the chosen nucleophile in the selected anhydrous solvent.

-

Equilibrate the reactant solutions to the desired reaction temperature in a thermostatically controlled water bath.

-

Initiate the reaction by mixing the two solutions.

-

Monitor the progress of the reaction over time. This can be achieved by:

-

Conductivity measurements: The liberation of bromide ions as the reaction proceeds leads to an increase in the conductivity of the solution.[7]

-

Spectrophotometry: If the product or reactant has a distinct UV-Vis absorption, the change in absorbance can be followed.

-

Quenching and Titration: Aliquots of the reaction mixture can be taken at regular intervals, the reaction quenched, and the concentration of a reactant or product determined by titration.

-

-

Calculate the second-order rate constant from the collected data using the appropriate integrated rate law.

Stability and Degradation

The stability of this compound is a critical consideration for its storage and handling. As a reactive benzylic halide, it is susceptible to degradation, particularly through hydrolysis.

Storage and Handling

Based on information for similar fluorinated benzyl bromides, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, strong bases, and oxidizing agents.[8] It is also advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) due to its moisture sensitivity.[9][10]

Potential Degradation Pathways

The primary degradation pathway for this compound is likely hydrolysis, which would yield 2,4,5-trifluorobenzyl alcohol and hydrobromic acid. The rate of hydrolysis is expected to be influenced by pH and temperature.

While specific degradation studies for this compound are not available, studies on other halogenated aromatic compounds suggest potential degradation routes.[11][12] Under certain conditions, such as exposure to strong nucleophiles or harsh environmental factors, dehalogenation or further reactions on the aromatic ring could occur.[11][12][13]

The following diagram illustrates the likely primary degradation pathway and a potential subsequent reaction.

Potential degradation pathway of this compound.

Visualizing Reaction Mechanisms and Workflows

Sₙ2 Reaction Pathway

The nucleophilic substitution reaction of this compound is best represented by the Sₙ2 mechanism.

Generalized Sₙ2 reaction pathway for this compound.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical experimental workflow for the synthesis and subsequent purification of this compound.

Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a highly reactive and versatile reagent in organic synthesis, particularly for the introduction of the 2,4,5-trifluorobenzyl moiety in the development of pharmaceuticals and advanced materials. Its reactivity is dominated by the Sₙ2 mechanism, and its stability is primarily influenced by its susceptibility to hydrolysis. While specific quantitative kinetic and degradation data are limited, the information presented in this guide, drawn from analogous compounds and general chemical principles, provides a solid foundation for its effective and safe use in a research and development setting. Further studies to quantify its reaction kinetics and fully elucidate its degradation profile would be of significant value to the scientific community.

References

- 1. This compound [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 157911-56-3 [chemicalbook.com]

- 6. CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Fluorobenzyl bromide | 459-46-1 [chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

- 10. benchchem.com [benchchem.com]

- 11. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation of halogenated benzenes in solution by electron beam irradiation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4,5-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling protocols for 2,4,5-Trifluorobenzyl bromide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing the risk of exposure.

Chemical and Physical Properties

This compound is a white, low-melting solid or a colorless to light yellow clear liquid.[1][2] It is recognized for its utility in introducing trifluoromethyl groups into organic molecules, a common strategy in medicinal chemistry to enhance biological activity and stability.[1]

Table 1: Physical and Chemical Properties of this compound and Related Isomers

| Property | This compound | 3,4,5-Trifluorobenzyl Bromide | 4-(Trifluoromethoxy)benzyl bromide |

| Molecular Formula | C₇H₄BrF₃[1][3] | C₇H₄BrF₃[4] | C₈H₆BrF₃O |

| Molecular Weight | 225.01 g/mol [1][3] | 225.01 g/mol [4] | 255.03 g/mol |

| Appearance | White low melting solid / Colorless to light yellow clear liquid[1][2] | Colorless liquid[4] | Not Specified |

| Melting Point | 10 - 13 °C[1] | Not Specified | Not Specified |

| Boiling Point | Not Specified | 44-46 °C at 1 mm Hg[4] | 82 - 84 °C at 13 hPa |

| Density | 1.71 g/cm³[1] | 1.7 g/cm³[4] | 1.594 g/cm³ at 25 °C |

| Refractive Index | n20/D 1.51[1] | 1.503[4] | Not Specified |

| Flash Point | Not Specified | 150 °F[4] | Not Specified |

Hazard Identification and GHS Classification

This compound and its isomers are classified as hazardous substances. The primary hazards are severe skin corrosion and eye damage.[5][6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[5][6][7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[5] |

Hazard Pictogram:

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

-

Eye/Face Protection: Chemical safety goggles and a face shield are essential.[8][9]

-

Skin Protection:

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12] If vapors or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator is necessary.[6][8]

-

Footwear: Closed-toe, chemical-resistant shoes must be worn.[11]

Handling and Storage

-

Handling:

-

Storage:

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation.[5][14] Avoid breathing vapors and contact with the substance.[5]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[5][14]

-

Containment and Cleaning:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.[5][15]

-

Unsuitable Extinguishing Media: Avoid using a solid stream of water as it may scatter and spread the fire.[15]

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including hydrogen bromide and hydrogen fluoride.[5][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][14]

First-Aid Measures

Immediate medical attention is required for all exposures.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5][6] If breathing is difficult or has stopped, provide artificial respiration.[6] Seek immediate medical attention.[5]

-

Ingestion: Rinse mouth with water.[5] Do NOT induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[6]

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety and procedural workflows for handling this compound.

Caption: Safe Handling Workflow for this compound.

Caption: First Aid Decision Pathway for Exposure Incidents.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[5][6][14] Do not allow the product to enter drains or waterways.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[16]

Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant health risks if not handled properly. By understanding its properties, adhering to strict safety protocols, and being prepared for emergencies, researchers can mitigate these risks and ensure a safe working environment. This guide serves as a critical resource for all personnel involved in the handling and use of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 157911-56-3 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 8. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. osha.oregon.gov [osha.oregon.gov]

- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Constants and Synthetic Utility of 2,4,5-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzyl bromide is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the trifluoro-substituted aromatic ring, make it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the key physical constants of this compound, detailed experimental protocols for its synthesis, and its critical role as a synthetic intermediate, particularly in the development of novel therapeutics. The strategic incorporation of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a crucial reagent for pharmaceutical research.[1]

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe handling, storage, and application in synthetic chemistry. The following table summarizes its key physical constants.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₃ | [1][2][3] |

| Molecular Weight | 225.01 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Melting Point | 10 - 13 °C | [1] |

| Boiling Point | 182 °C | |

| Density | 1.71 g/mL | [1] |

| Refractive Index (n20D) | 1.51 | [1] |

| CAS Number | 157911-56-3 | [1][2][3] |

Experimental Protocols: Synthesis of this compound

There are several established methods for the synthesis of this compound. Two common approaches are detailed below.

Method 1: Direct Bromination of 2,4,5-Trifluorotoluene (B1591408)

This method involves the radical bromination of the methyl group of 2,4,5-trifluorotoluene.

Materials:

-

2,4,5-Trifluorotoluene

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN)

-

An appropriate solvent (e.g., carbon tetrachloride)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorotoluene in the chosen solvent.

-

Add N-Bromosuccinimide and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux. The reaction is typically initiated by the thermal decomposition of the radical initiator.

-

Monitor the progress of the reaction using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Method 2: Bromination of 2,4,5-Trifluorobenzyl Alcohol

This synthetic route involves the conversion of the corresponding alcohol to the bromide.[4]

Materials:

-

2,4,5-Trifluorobenzyl alcohol

-

A brominating agent (e.g., phosphorus tribromide or hydrobromic acid)

-

An appropriate solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Dissolve 2,4,5-Trifluorobenzyl alcohol in the chosen solvent in a reaction vessel placed in an ice bath to control the temperature.

-

Slowly add the brominating agent to the cooled solution with constant stirring. This reaction is often exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as determined by TLC or GC analysis.

-

Carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound by vacuum distillation.

Role in Pharmaceutical Synthesis: An Intermediate for Ensitrelvir

This compound is a pivotal intermediate in the synthesis of Ensitrelvir, an oral antiviral medication developed for the treatment of COVID-19.[4] The following diagram illustrates the workflow of its incorporation in a convergent synthetic strategy.[5][6]

Caption: Synthetic workflow of this compound and its use in Ensitrelvir synthesis.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its physical constants are well-defined, and its synthesis is achievable through established protocols. The compound's utility is highlighted by its crucial role as a key building block in the manufacturing of the antiviral drug Ensitrelvir, demonstrating the strategic importance of fluorinated intermediates in the development of new pharmaceuticals. This guide provides essential technical information for researchers and professionals working with this important chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 157911-56-3 [chemicalbook.com]

- 5. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

2,4,5-Trifluorobenzyl bromide literature review

An In-depth Technical Guide to 2,4,5-Trifluorobenzyl Bromide

Introduction

This compound is a versatile fluorinated organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules.[1] Its chemical structure, featuring a trifluorinated benzene (B151609) ring attached to a bromomethyl group, imparts unique reactivity and properties that are highly sought after in medicinal chemistry, agrochemical synthesis, and material science.[1] The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final products, often leading to more favorable pharmacokinetic profiles in drug candidates.[1][2] This compound has gained particular prominence as a key building block in the synthesis of Ensitrelvir (S-217622), an oral antiviral drug developed for the treatment of COVID-19.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 157911-56-3 | [1][3][5][6][7] |

| Molecular Formula | C₇H₄BrF₃ | [1][5][6] |

| Molecular Weight | 225.01 g/mol | [1][5][6] |

| Appearance | Colorless to light yellow clear liquid or white low melting solid | [1][3] |

| Melting Point | 10 - 13 °C | [1] |

| Density | 1.71 g/cm³ | [1] |

| Refractive Index | n20/D 1.51 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic Data

Spectroscopic data for this compound is available from the NIST WebBook, providing valuable information for its identification and characterization.

| Spectrum Type | Availability | Source |

| Infrared (IR) Spectrum | Gas Phase Spectrum Available | [5] |

| Mass Spectrum (Electron Ionization) | Available | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from 2,4,5-trifluoro-substituted precursors. One common pathway involves the bromination of 2,4,5-trifluorobenzyl alcohol.

Experimental Protocol: Synthesis from 2,4,5-Trifluorobenzyl Alcohol

A detailed experimental protocol for the synthesis of this compound from 2,4,5-Trifluorobenzyl alcohol is described in a patent.[8]

Materials:

-

2,4,5-Trifluorobenzyl alcohol (48.6 g)

-

48% hydrobromic acid solution (76 g)

-

Water (20 g)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a 250 mL three-necked flask, add 48.6 g of 2,4,5-Trifluorobenzyl alcohol, 20 g of water, and 76 g of 48% hydrobromic acid solution.

-

Stir the mixture at room temperature for 24 hours.

-

After the reaction is complete, extract the reaction system twice with ethyl acetate (100 g each time).

-

Combine the organic phases and wash with 50 g of saturated sodium bicarbonate solution.

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Filter to remove the magnesium sulfate.

-

Distill the filtrate to recover the ethyl acetate.

-

The residue is then subjected to vacuum distillation to obtain 63.1 g of this compound.

Applications of this compound

This compound is a versatile reagent with a broad range of applications in various fields of chemical synthesis.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals.[1] Its most notable application is in the synthesis of Ensitrelvir, an oral therapeutic for COVID-19.[3][4] The trifluoromethyl group enhances the biological activity of compounds, making it valuable for developing new drugs with improved efficacy and selectivity.[1]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used to create complex molecules for agrochemical applications.[1]

-

Material Science: It is used in the production of fluorinated polymers, contributing to materials with enhanced thermal stability and chemical resistance.[1]

-

Bioconjugation: The bromide functionality allows for easy attachment to biomolecules, which is useful for creating targeted drug delivery systems and diagnostic agents.[1]

Chemical Reactivity

The primary reactivity of this compound is centered around the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions.

Grignard Reaction

This compound can be used to form a Grignard reagent, which is a powerful tool for forming carbon-carbon bonds.

Experimental Example: In a 250 mL three-necked flask, 3 g of magnesium powder and 100 g of ether are added.[8] A solution of 5 g of 2,4,5-trifluoro-benzyl bromide is added, and the mixture is stirred at room temperature for 15 minutes.[8] An additional 22.5 g of 2,4,5-trifluoro-benzyl bromide is slowly dripped in, and the mixture is refluxed for 2 hours to form the Grignard reagent, 2,4,5-trifluorobenzyl magnesium bromide.[8] This intermediate can then be reacted with various electrophiles, such as carbon dioxide, to form new products like 2,4,5-trifluorophenylacetic acid.[8]

Challenges in Synthesis and Application

Despite its utility, the synthesis and application of this compound present several challenges.

-

Raw Material Availability and Purity: The synthesis is dependent on specific raw materials, and ensuring a consistent and pure supply can be difficult.[9] Impurities in starting materials can lead to side reactions and reduce the yield and purity of the final product.[9]

-

Reaction Conditions: The synthesis requires precise control of reaction conditions such as temperature, pressure, and reaction time.[9] For instance, the bromination step must be carefully controlled to avoid over-bromination or decomposition.[9]

-